molecular formula C11H10BrNO2S B1403637 Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate CAS No. 1308649-79-7

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B1403637
CAS No.: 1308649-79-7
M. Wt: 300.17 g/mol
InChI Key: ZSXURGLQGDQIMX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of both amino and ester functional groups in this compound makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a kinase inhibitor, particularly targeting the LIMK1 protein family . The compound’s interaction with LIMK1 disrupts actin polymerization, thereby inhibiting the metastatic potential of tumor cells. Additionally, this compound has been found to interact with other kinase targets, such as PIM-kinases and MAPK-2 kinase (MK2) . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of human lung cancer cell lines (A-549) by disrupting actin polymerization and preventing metastasis . Furthermore, this compound affects cellular metabolism by interfering with iron metabolism and damaging liver cells . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound forms a complex with In3+ ions, which can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . Additionally, the compound’s interaction with LIMK1 and other kinase targets results in the inhibition of actin polymerization, thereby preventing tumor cell metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound exhibits a highly sensitive and selective response to In3+ ions in DMF/H2O tris buffer solution . The compound’s stability and degradation over time can influence its efficacy and potential side effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . For instance, at high doses, this compound can cause significant cytotoxicity in human lung cancer cell lines . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with iron metabolism is particularly noteworthy, as it can interfere with iron homeostasis and damage liver cells . Additionally, this compound’s role in kinase inhibition suggests its involvement in signaling pathways that regulate cell proliferation and survival . These metabolic interactions contribute to the compound’s overall biochemical activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. For example, this compound forms complexes with In3+ ions, which can affect its distribution within cells . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, this compound’s interaction with LIMK1 and other kinase targets suggests its localization in the cytoplasm, where it can disrupt actin polymerization and prevent tumor cell metastasis . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: One of the efficient methods for synthesizing ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.

    Traditional Heating Methods: Another approach involves the reaction of 3-bromothianaphthene with ethyl chloroformate and ammonia under reflux conditions.

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzo[b]thiophenes.

Scientific Research Applications

Chemistry: Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has shown potential in the development of kinase inhibitors, which are crucial in the treatment of cancer and other diseases. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for use in advanced materials science .

Comparison with Similar Compounds

  • Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
  • Ethyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate

Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Its electronic properties also differ from its chloro and fluoro analogs, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXURGLQGDQIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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